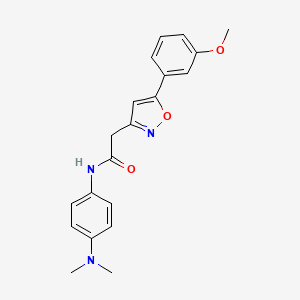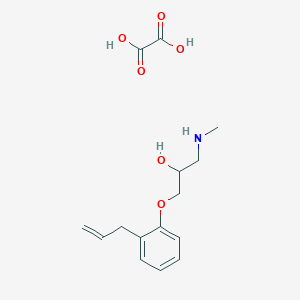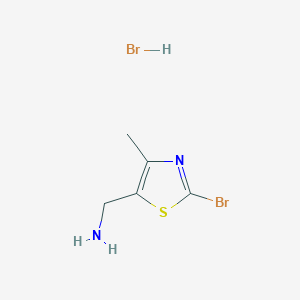
N-(4-(dimethylamino)phenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, commonly known as DMAA, is a synthetic compound that has been widely used in scientific research. DMAA belongs to the class of psychoactive stimulants and has been studied for its potential applications in various fields, including medicine, sports, and military.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Chemical Synthesis and Utility : Compounds with structures similar to the specified acetamide demonstrate versatility in chemical synthesis. For instance, the synthesis and characterization of a new poly(methacrylamide) bearing side groups of biomedical interest showcase the functionalization of methacrylamide derivatives for potential biomedical applications. This highlights the potential of acetamide derivatives in creating polymers with specific properties for biomedical use (Gallardo & Román, 1993).
Biochemical Applications
- Herbicide Action Mechanism : The biochemical pathways and mechanisms of action of chloroacetamide herbicides and their metabolites, which share a functional group similarity with the compound , have been studied in detail. These investigations provide insights into how similar compounds might interact with biological systems, including their metabolism in liver microsomes of humans and rats. Such research could be relevant for understanding the environmental and health impacts of related compounds (Coleman et al., 2000).
Antimicrobial and Anticonvulsant Properties
- Antimicrobial Studies : The synthesis and antimicrobial studies of novel isoxazoline derivatives highlight the potential of compounds with isoxazolyl groups (similar to the one in the query) to produce significant activities against a variety of bacteria and fungi. This suggests that the compound might also possess antimicrobial properties, which could be explored in future research (Jadhav, 2010).
Chemical Structure and Properties
- Structural Studies : Research on co-crystals and salts of quinoline derivatives with amide bonds, similar to the compound of interest, provides insights into the structural aspects that influence the physical properties and potential applications of these compounds. Such studies are crucial for understanding the chemical behavior and application potential in various fields, including material science and drug design (Karmakar et al., 2009).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-23(2)17-9-7-15(8-10-17)21-20(24)13-16-12-19(26-22-16)14-5-4-6-18(11-14)25-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEJFJCBDKGOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)







![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2967172.png)